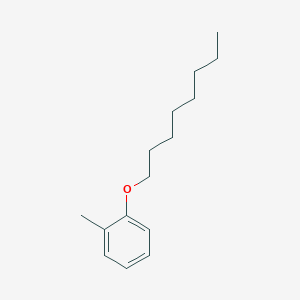
1-Methyl-2-(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(octyloxy)benzene, also known as 2-(Octyloxy)toluene, is an organic compound with the molecular formula C15H24O. It is a derivative of benzene, where a methyl group and an octyloxy group are substituted at the first and second positions, respectively. This compound is part of the larger family of alkylated aromatic compounds, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene with octyl bromide in the presence of a strong base like sodium hydride. The reaction typically proceeds under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as aluminum chloride can further enhance the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-(Octyloxy)benzoic acid.
Reduction: 1-Methyl-2-(octyloxy)cyclohexane.
Substitution: 1-Methyl-2-(octyloxy)-4-bromobenzene or 1-Methyl-2-(octyloxy)-4-chlorobenzene.
Aplicaciones Científicas De Investigación
1-Methyl-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(octyloxy)benzene involves its interaction with specific molecular targets. The octyloxy group increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Methyl-4-(octyloxy)benzene: Similar structure but with the octyloxy group at the para position.
1-Methyl-2-(hexyloxy)benzene: Similar structure but with a shorter alkyl chain.
1-Methyl-2-(decyloxy)benzene: Similar structure but with a longer alkyl chain.
Uniqueness: 1-Methyl-2-(octyloxy)benzene is unique due to the specific positioning of the octyloxy group, which influences its chemical reactivity and biological activity. The length of the octyl chain also imparts distinct physicochemical properties, making it suitable for specific applications compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
66583-73-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-methyl-2-octoxybenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-10-13-16-15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
Clave InChI |
HLMGHLNHOWCEFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


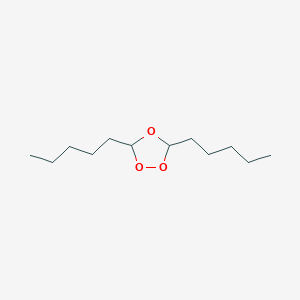
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
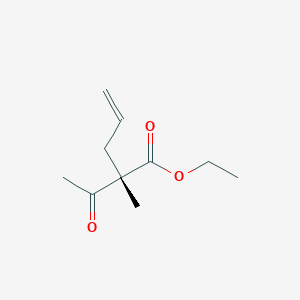
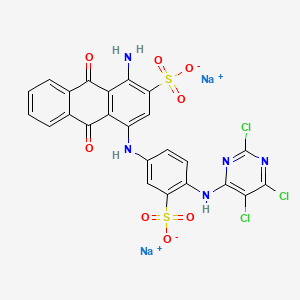
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
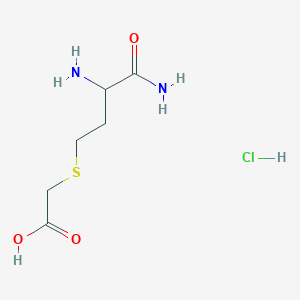
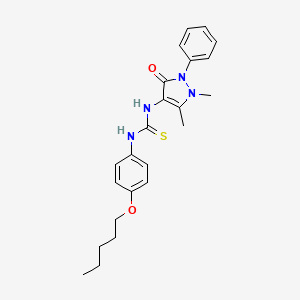
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

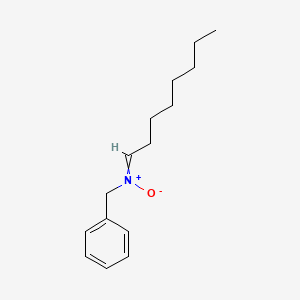
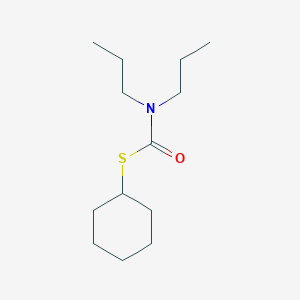
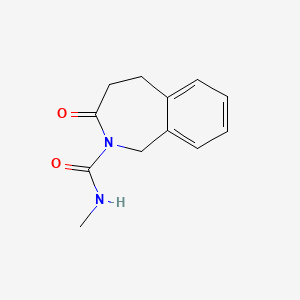
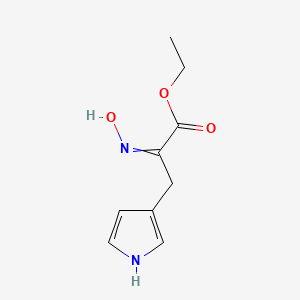
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
